Dimethyl-d6-amine
CAS No.: 14802-36-9
Cat. No.: VC20999093
Molecular Formula: C2H7N
Molecular Weight: 51.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14802-36-9 |
---|---|
Molecular Formula | C2H7N |
Molecular Weight | 51.12 g/mol |
IUPAC Name | 1,1,1-trideuterio-N-(trideuteriomethyl)methanamine |
Standard InChI | InChI=1S/C2H7N/c1-3-2/h3H,1-2H3/i1D3,2D3 |
Standard InChI Key | ROSDSFDQCJNGOL-WFGJKAKNSA-N |
Isomeric SMILES | [2H]C([2H])([2H])NC([2H])([2H])[2H] |
SMILES | CNC |
Canonical SMILES | CNC |
Introduction
Chemical Identity and Structure
Basic Chemical Information
Dimethyl-d6-amine exists in two primary forms: as a free base and as a hydrochloride salt. The free base has a molecular formula of C₂D₆NH, while the hydrochloride salt is represented as (CD₃)₂NH- HCl. These compounds are identified by distinct CAS registry numbers: 14802-36-9 for the free base and 53170-19-7 for the hydrochloride salt . The molecular weight of the hydrochloride salt is 87.58 g/mol .
The IUPAC nomenclature for this compound is 1,1,1-trideuterio-N-(trideuteriomethyl)methanamine, with the hydrochloride salt being designated as 1,1,1-trideuterio-N-(trideuteriomethyl)methanamine;hydrochloride . Alternative names include N-(²H₃)methyl(²H₃)methanamine and Methan-d3-amine, N-(methyl-d3)- .
Structural Characteristics
The structure of dimethyl-d6-amine features a central nitrogen atom bonded to two fully deuterated methyl groups. In the case of the hydrochloride salt, the nitrogen is protonated with an associated chloride counterion. The molecular structure can be represented in SMILES notation as "[²H]C([²H])([²H])NC([²H])([²H])[²H]" for the free base, with the hydrochloride salt adding a chloride ion to this structure .
Synthesis Methods
Contemporary Synthetic Approaches
Recent advances in the synthesis of deuterated amines have yielded more efficient and practical methods for producing dimethyl-d6-amine. A particularly notable approach employs Boc-benzylamine as the starting material and TsOCD₃ (deuterated methyl tosylate) as the deuterated methylation reagent . This method offers significant advantages in terms of yield, operational simplicity, and product purity.
The synthetic pathway described by Liu et al. begins with the reaction of Boc-benzylamine with TsOCD₃ in the presence of sodium hydride, which proceeds quantitatively to yield the intermediate tert-butyl benzyl(methyl-d3)carbamate . Following the removal of the Boc protecting group under acidic conditions, the hydrochloride form of deuterated N-methylbenzylamine is obtained .
Synthesis of Dimethyl-d6-amine Hydrochloride
For the preparation of dimethyl-d6-amine hydrochloride specifically, the synthetic route continues with further methylation of the deuterated N-methylbenzylamine using n-butyllithium and additional TsOCD₃ . This produces a deuterated N,N-dimethylbenzylamine intermediate, which undergoes hydrogenation to remove the benzyl group, ultimately yielding dimethyl-d6-amine hydrochloride .
This methodology represents a significant improvement over traditional approaches, which often suffered from low yields or the formation of undesired byproducts such as quaternary ammonium salts. The researchers note that this new method demonstrates "relatively high yields, a simple operation, and satisfactory purity," making it particularly valuable for the synthesis of these important deuterated intermediates .
Advantages of Modern Synthetic Routes
The development of practical and controllable methods for synthesizing deuterated methylamine and dimethylamine carries substantial significance in the context of deuterated drug development . By providing an efficient and cost-effective route to these key intermediates, the described methodology facilitates broader exploration of deuterated pharmaceuticals, potentially accelerating advancements in this promising therapeutic area.
Analytical Applications
Role in Spectroscopic Analysis
Dimethyl-d6-amine has established itself as a valuable tool in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy . The presence of deuterium atoms in place of hydrogen creates distinct spectroscopic properties that researchers can leverage in various analytical contexts.
In NMR studies, the deuterium atoms act as effective markers, allowing scientists to track the compound's behavior in experimental systems . This capability proves especially valuable in metabolic studies, reaction mechanism investigations, and other research scenarios where precise molecular tracking is essential.
Isotopic Labeling Applications
Beyond NMR spectroscopy, dimethyl-d6-amine serves broader purposes in isotopic labeling studies . The stable deuterium isotopes incorporated into the molecule function as unique identifiers that researchers can follow through complex biological or chemical systems.
This property makes the compound particularly useful in drug metabolism studies, where understanding the pharmacokinetic fate of nitrogen-containing compounds is crucial. By incorporating deuterated dimethylamine moieties into experimental drug candidates, researchers can more effectively monitor metabolic transformations and identify key breakdown products.
Pharmaceutical Significance
Role in Deuterated Drug Development
Dimethyl-d6-amine has emerged as a critical intermediate in the rapidly expanding field of deuterated pharmaceuticals . The development of deuterium-containing drugs represents an innovative approach to drug design that can enhance the safety and efficacy profiles of existing and novel therapeutic agents.
Deuterated drugs can reduce toxicity and side effects while maintaining pharmacological activity, allowing for potentially lower dosing regimens . This advantage stems from the deuterium kinetic isotope effect, which can slow down metabolic processes that lead to the formation of toxic metabolites or rapid drug clearance.
Case Studies in Pharmaceutical Applications
The deuteration of methyl groups has become a common strategy in deuterated drug design, as exemplified by compounds such as BMS-986165 and Donafinil . In the case of BMS-986165, a JAK inhibitor, the deuteration of the N-methyl group was shown to impede the generation of less selective metabolites by suppressing N-demethylation pathways through the deuterium kinetic isotope effect .
Regulatory Milestones
The field of deuterated pharmaceuticals reached a significant milestone in 2017 with the FDA approval of Austedo (deutetrabenazine), the first deuterated drug to receive regulatory authorization . This achievement has spurred increased interest and investment in deuterated drug development, further elevating the importance of key intermediates like dimethyl-d6-amine in pharmaceutical research.
Parameter | Specification |
---|---|
CAS Number | 53170-19-7 |
Molecular Formula | (CD₃)₂NH- HCl |
Molecular Weight | 87.58 g/mol |
Deuterium Incorporation | Min. 98 atom % D |
Chemical Purity | Min. 98% |
Storage Temperature | Room temperature |
Format | Neat |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume